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Compound of Interest

5-bromo-1-methylpyrimidin-2(1H)-
Compound Name:
one

Cat. No.: B176818

An In-depth Technical Guide to 5-bromo-1-methylpyrimidin-2(1H)-one for Drug Discovery
Professionals

Abstract

5-bromo-1-methylpyrimidin-2(1H)-one is a halogenated pyrimidine derivative that has
garnered interest within the medicinal chemistry and drug discovery sectors. Its primary utility
lies in its role as a versatile synthetic intermediate, particularly in the construction of more
complex molecular architectures. This technical guide provides a comprehensive overview of
its chemical properties, synthesis, and its notable application as a building block in the
burgeoning field of targeted protein degradation, specifically in the assembly of Proteolysis
Targeting Chimeras (PROTACS). Detailed synthetic protocols and characterization data are
presented, alongside an illustrative workflow for its incorporation into a PROTAC, providing a
valuable resource for researchers in drug development.

Chemical Identity and Physicochemical Properties

5-bromo-1-methylpyrimidin-2(1H)-one is a solid, off-white to light yellow compound at room
temperature.[1] Its chemical structure features a pyrimidinone core, substituted with a bromine
atom at the 5-position and a methyl group at the 1-position. This substitution pattern provides

distinct chemical reactivity, making it a valuable precursor in various synthetic transformations.

Table 1: Physicochemical and Identification Data for 5-bromo-1-methylpyrimidin-2(1H)-one
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Property Value Reference

5-bromo-1-methylpyrimidin-
IUPAC Name [2]
2(1H)-one

5-Bromo-1-methyl-2-
Synonyms pyrimidinone, 5-Bromo-1- [2]

methylpyrimidin-2-one

CAS Number 14248-01-2 [2]
Molecular Formula CsHsBrN20 [2]
Molecular Weight 189.01 g/mol [2]
Appearance Off-white to light yellow solid [1]
Boiling Point 215.9 °C at 760 mmHg [2]
Density 1.73 g/cm3 [2]
SMILES CN1C=C(C=NC1=0)Br [2]

INChl=1S/C5H5BrN20/c1-8-3-
InChl (2]
4(6)2-7-5(8)9/h2-3H,1H3

Synthesis of 5-bromo-1-methylpyrimidin-2(1H)-one

The synthesis of 5-bromo-1-methylpyrimidin-2(1H)-one is typically achieved through the
methylation of 5-bromopyrimidin-2(1H)-one. This reaction is a standard N-alkylation and can be
performed under mild conditions with high efficiency.

Experimental Protocol: Synthesis

Materials:
e 5-bromopyrimidin-2(1H)-one
o lodomethane (CHsl)

e Potassium carbonate (K2COs)
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N,N-Dimethylformamide (DMF)
Dichloromethane (CH2Cl2)
Water (Hz20)

Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

A mixture of 5-bromopyrimidin-2(1H)-one (3 g), iodomethane (1.1 mL), and potassium
carbonate (2.4 g) in N,N-dimethylformamide (60 mL) is stirred for 5 hours at room
temperature.[1]

Upon completion of the reaction, the mixture is filtered to remove solid potassium carbonate
and other insoluble materials.[1]

The filtrate is concentrated under reduced pressure to remove the DMF solvent.[1]
The resulting residue is partitioned between water and dichloromethane.[1]

The organic phase is separated, washed with brine, and then dried over anhydrous
magnesium sulfate.[1]

The solvent is removed by concentration to afford the final product, 5-bromo-1-
methylpyrimidin-2(1H)-one.[1]

Characterization Data:

Yield: 385 mgl[1]

Mass Spectrometry (ESI+): m/z = 189 [M+H]*[1]

Application in Targeted Protein Degradation:
PROTAC Synthesis
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A significant application of 5-bromo-1-methylpyrimidin-2(1H)-one is as a synthetic
intermediate in the construction of PROTACSs. The bromine atom on the pyrimidine ring is
amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira
coupling, allowing for the attachment of a linker which is a key component of a PROTAC
molecule.

lllustrative Experimental Workflow for PROTAC
Synthesis

This section describes a hypothetical, yet chemically sound, workflow for the incorporation of 5-
bromo-1-methylpyrimidin-2(1H)-one into a PROTAC targeting a protein of interest (POI).
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PROTAC Synthesis

5-bromo-1-methylpyrimidin-2(1H)-one
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Caption: Illustrative workflow for the synthesis and biological evaluation of a PROTAC utilizing
5-bromo-1-methylpyrimidin-2(1H)-one.

Hypothetical Experimental Protocol: Suzuki Coupling

Materials:
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5-bromo-1-methylpyrimidin-2(1H)-one

A suitable linker with a boronic acid or ester functional group (e.g., a PEG linker)

Palladium catalyst (e.g., Pd(PPhs)a)

Base (e.g., K2COs)

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

In a reaction vessel, 5-bromo-1-methylpyrimidin-2(1H)-one, the linker-boronic ester, the
palladium catalyst, and the base are combined in the solvent.

e The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until
the reaction is complete, as monitored by techniques such as TLC or LC-MS.

» Upon completion, the reaction mixture is cooled, and the product is extracted with an organic
solvent.

e The organic layer is washed, dried, and concentrated.

e The crude product is purified by column chromatography to yield the pyrimidinone-linker
conjugate.

Signaling Pathways in Targeted Protein Degradation

PROTACS function by hijacking the cell's natural ubiquitin-proteasome system to induce the
degradation of a target protein. The pyrimidinone moiety, once incorporated into the PROTAC,
would be part of the E3 ligase-binding ligand.
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Caption: The general mechanism of action for a PROTAC, leading to targeted protein

degradation.

Conclusion

5-bromo-1-methylpyrimidin-2(1H)-one is a valuable and versatile building block for synthetic

and medicinal chemists. Its utility is particularly pronounced in the field of targeted protein

degradation, where it can serve as a key intermediate in the synthesis of PROTACSs. The
synthetic accessibility and the reactivity of the bromine atom make it an attractive starting
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material for the development of novel therapeutics. The protocols and workflows provided in
this guide offer a foundational understanding for researchers looking to incorporate this
compound into their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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